N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSANVVJUSSRLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332660 | |
| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325729-48-4 | |
| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The target compound is constructed through four principal stages:
- Synthesis of 2,6-dimethylmorpholine.
- Preparation of 4-(chlorosulfonyl)benzoyl chloride.
- Formation of the sulfonamide intermediate.
- Amide bond formation with cyclohexylamine.
Each step requires precise control of reaction conditions to optimize yield and purity.
Stepwise Preparation Methods
Synthesis of 2,6-Dimethylmorpholine
2,6-Dimethylmorpholine serves as the sulfonamide moiety’s amine component. While detailed protocols are scarce in open literature, alkylation or reductive amination strategies are commonly employed for morpholine derivatives. A plausible route involves:
- Methylation of morpholine : Reacting morpholine with methyl iodide under basic conditions (e.g., potassium carbonate) in tetrahydrofuran (THF) at 60°C for 12 hours.
- Purification : Distillation or recrystallization to isolate the 2,6-dimethylmorpholine product.
Key Considerations:
- Steric hindrance at the 2- and 6-positions necessitates careful temperature control to avoid over-alkylation.
- Alternative approaches may utilize cyclo-condensation of 2,6-dimethyl-1,5-pentanediol with ammonia, though this method remains speculative without explicit literature support.
Preparation of 4-(Chlorosulfonyl)Benzoyl Chloride
This intermediate is synthesized via sequential sulfonation and chlorination of benzoic acid:
- Sulfonation : Benzoic acid is treated with chlorosulfonic acid at 0–5°C to yield 4-sulfobenzoic acid.
- Chlorination : The sulfonic acid group is converted to a sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux.
- Acyl chloride formation : The carboxylic acid is then reacted with thionyl chloride (SOCl₂) under reflux to produce 4-(chlorosulfonyl)benzoyl chloride.
Reaction Conditions:
- Temperature : 0–5°C for sulfonation; reflux (40–50°C) for chlorination.
- Solvents : DCM for chlorination; excess SOCl₂ acts as both reagent and solvent for acyl chloride formation.
Formation of 4-((2,6-Dimethylmorpholino)Sulfonyl)Benzoyl Chloride
The sulfonamide linkage is established by reacting 4-(chlorosulfonyl)benzoyl chloride with 2,6-dimethylmorpholine:
- Procedure : A solution of 2,6-dimethylmorpholine in DCM is added dropwise to 4-(chlorosulfonyl)benzoyl chloride at 0°C, followed by triethylamine (TEA) to neutralize HCl. The mixture is stirred at room temperature for 4–6 hours.
- Workup : The product is extracted with DCM, washed with brine, and concentrated under reduced pressure.
Optimization Notes:
- Molar ratio of 1:1.2 (acyl chloride to amine) ensures complete conversion.
- TEA is critical for scavenging HCl, preventing side reactions.
Amide Bond Formation with Cyclohexylamine
The final step couples the sulfonamide-bearing acyl chloride with cyclohexylamine:
- Reaction : Cyclohexylamine is added to a solution of 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride in THF at 0°C. TEA is introduced, and the reaction proceeds at room temperature for 3 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product as a white solid.
Alternative Synthetic Strategies
While the above route is standard, alternative methods merit consideration:
- One-pot sulfonylation-amidation : Sequential addition of 2,6-dimethylmorpholine and cyclohexylamine to 4-(chlorosulfonyl)benzoyl chloride, though this risks competitive reactions.
- Solid-phase synthesis : Immobilizing the benzoyl chloride on resin to simplify purification, though scalability is limited.
Data Summary of Key Reactions
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The sulfonamide group participates in nucleophilic displacement reactions under basic conditions.
Key Insight : Steric hindrance from the 2,6-dimethylmorpholine group reduces reaction rates compared to simpler sulfonamides .
Hydrolysis Reactions
Controlled hydrolysis targets both the sulfonamide and benzamide functionalities.
Mechanistic Note : Acidic hydrolysis proceeds via protonation of the sulfonamide oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .
Palladium-Catalyzed Coupling Reactions
The benzene ring undergoes regioselective functionalization via cross-coupling.
Regioselectivity : Electron-withdrawing sulfonamide directs coupling to the meta position .
Acid/Base-Mediated Ring Opening of Morpholine
The 2,6-dimethylmorpholine moiety undergoes ring-opening under strong acidic conditions.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| HBr (48%), reflux, 6 hrs | Linear amine with terminal hydroxyl groups | Precursor for polymer synthesis | |
| H₂SO₄, 120°C, 3 hrs | Cleavage to ethylene diamine derivative | Intermediate for drug analogs |
Limitation : High temperatures lead to decomposition of the benzamide group.
Oxidation-Reduction Reactions
The sulfonamide sulfur and aromatic system show redox activity.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation (S⁴⁺ → S⁶⁺) | KMnO₄, H₂O, 60°C | Sulfone formation (minor pathway) | |
| Reduction (Arene) | H₂, Pd/C, ethanol, 50 psi | Partially hydrogenated cyclohexane |
Critical Factor : The electron-deficient aromatic ring resists full hydrogenation.
Structural Modifications for Biological Activity
Derivatization enhances pharmacological properties:
SAR Insight : Bulkier substituents at C-4 improve target binding affinity .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide as an anticancer agent. The compound has shown promising results against various cancer cell lines:
| Study | Cell Line | IC50 Value | Findings |
|---|---|---|---|
| 2023 Study | MCF-7 (breast cancer) | 15 µM | Dose-dependent decrease in cell viability. |
| 2024 Study | A549 (lung cancer) | 12 µM | Induced apoptosis and cell cycle arrest. |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and interference with cell cycle progression, making it a candidate for further development in cancer therapy.
Antibacterial Applications
The antibacterial efficacy of this compound has also been investigated. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against resistant strains. |
| Escherichia coli | 64 | Inhibitory effects noted in clinical isolates. |
The compound's ability to inhibit bacterial growth suggests its potential use in developing new antibacterial treatments, especially against resistant strains.
Enzyme Inhibition
This compound has been explored for its enzyme inhibition properties, particularly targeting phosphodiesterases and cholinesterases:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Phosphodiesterase 4D (PDE4D) | Competitive inhibition | 50 nM |
| Acetylcholinesterase (AChE) | Non-competitive inhibition | 40 nM |
These findings indicate that the compound may be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders by enhancing neurotransmitter availability.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
The summarized biological activities of this compound are as follows:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, a comparative analysis with structurally analogous compounds is essential. The following table summarizes key differences in physicochemical properties, biological activity, and crystallographic
Key Observations:
Substituting morpholine with piperidine (N-(tert-butyl)-4-((piperidin-1-yl)sulfonyl)benzamide) increases hydrophobicity (logP = 3.2), favoring membrane permeability but limiting aqueous solubility .
Biological Activity: The 2,6-dimethylmorpholine group in this compound confers steric hindrance, which may improve binding specificity to kinase targets compared to less hindered analogues . The tert-butyl variant (N-(tert-butyl)-4-((piperidin-1-yl)sulfonyl)benzamide) shows higher protease inhibition, likely due to enhanced hydrophobic interactions with enzyme pockets .
Crystallographic Analysis :
- SHELXL and WinGX are frequently employed for refining structures of sulfonamide derivatives due to their robustness in handling complex hydrogen-bonding networks and disordered solvent molecules .
- ORTEP-3 is preferred for visualizing morpholine-containing compounds, as it provides high-quality thermal ellipsoid plots critical for analyzing conformational flexibility .
Research Findings and Limitations
Recent studies highlight the unique advantages of this compound in preclinical models, particularly its metabolic stability compared to phenyl-substituted analogues. However, its low solubility remains a challenge, necessitating formulation optimization. Crystallographic data (refined via SHELXL) reveal a monoclinic crystal system with intermolecular hydrogen bonds between the sulfonyl oxygen and amide hydrogen, stabilizing the lattice .
In contrast, piperidine-based analogues exhibit faster renal clearance but inferior target engagement, underscoring the trade-off between pharmacokinetics and efficacy.
Biological Activity
Overview
N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This compound's unique structure, featuring a benzamide core and a morpholino sulfonyl group, allows it to interact with various biological targets, making it a subject of interest in drug design and development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of PDE4 enzymes. By inhibiting these enzymes, the compound increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways associated with inflammation and cellular responses. Elevated cAMP levels lead to reduced expression of inflammatory cytokines such as TNF and IL-17, thereby exerting anti-inflammatory effects .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : Demonstrated efficacy as a PDE4 inhibitor, which is significant in treating conditions characterized by excessive inflammation or smooth muscle contraction.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in various models, including those related to respiratory diseases .
- Protein-Ligand Interactions : Studies indicate that this compound can modulate protein interactions, affecting cellular signaling pathways critical for immune responses .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Properties
A study investigated the effects of this compound on allergen-induced inflammation in A/J mice. The results indicated that the compound significantly inhibited eosinophil accumulation in bronchoalveolar lavage fluid and lung tissue samples. This effect was associated with the blockade of pro-inflammatory mediators such as IL-4 and IL-13 .
Pharmacological Profile
In comparative studies with other PDE4 inhibitors like rolipram, this compound exhibited a favorable pharmacological profile. It demonstrated lower emetic potential while maintaining effective inhibition of inflammatory responses .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a benzamide precursor followed by nucleophilic substitution. For example:
- Step 1 : React 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine to form the sulfonamide intermediate.
- Step 2 : Couple the intermediate with cyclohexylamine using trichlorotriazine (TCT) as a coupling agent under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended.
Q. What spectroscopic and analytical techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., cyclohexyl and morpholino groups).
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] or [M-H] ions) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystal packing (use SHELXL for refinement) .
Q. How can researchers assess solubility and formulation for in vivo studies?
- Methodological Answer :
- Solubility Screening : Test in PEG400, HPβCD, or HPMC (common excipients for hydrophobic sulfonamides) .
- Formulation : Use lyophilization for stable storage or nanoemulsions for enhanced bioavailability.
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural analysis?
- Methodological Answer :
- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals or high-resolution data .
- Validation : Cross-check with Hirshfeld surface analysis or density functional theory (DFT) calculations to resolve ambiguous electron density .
- Example : A 2024 study resolved conflicting bond angles by comparing SHELX-refined structures with Cambridge Structural Database entries .
Q. What strategies optimize structure-activity relationship (SAR) studies for morpholino ring modifications?
- Methodological Answer :
- Systematic Substitution : Introduce alkyl groups (e.g., ethyl, isopropyl) at the 2,6 positions of the morpholino ring and evaluate bioactivity (e.g., enzyme inhibition assays) .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity changes upon substitution .
- Case Study : Replacing 2,6-dimethyl groups with trifluoromethyl moieties improved target selectivity in kinase inhibitors .
Q. How can conflicting bioactivity data from different assay models be reconciled?
- Methodological Answer :
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in potency across assay conditions .
- Example : A 2023 study attributed discrepancies in IC values to differences in cell membrane permeability observed via mass spectrometry imaging .
Data Contradiction Analysis
Q. Why do solubility studies report varying partition coefficients (LogP) for this compound?
- Methodological Answer :
- Experimental Variables : Differences in pH (e.g., phosphate buffer vs. simulated gastric fluid) and temperature affect LogP measurements.
- Standardization : Use shake-flask method with octanol/water at 25°C and pH 7.4 for consistency .
- Computational Tools : Compare experimental LogP with predicted values from ChemAxon or ACD/Labs to identify outliers .
Q. How to address inconsistencies in reported biological half-lives (t)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
